Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiophene ring, and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the bromination of a furan derivative, followed by the introduction of the carbonyl and amino groups. The thiophene ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific bonds with these targets, influencing biological pathways and chemical reactions. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
- Methyl 2-[(5-bromo-2-furoyl)amino]-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Uniqueness
Methyl 2-{[(5-bromo-2-furyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H12BrNO4S |
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Molecular Weight |
358.21 g/mol |
IUPAC Name |
methyl 2-[(5-bromofuran-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C13H12BrNO4S/c1-6-7(2)20-12(10(6)13(17)18-3)15-11(16)8-4-5-9(14)19-8/h4-5H,1-3H3,(H,15,16) |
InChI Key |
DQDWXSMPBSHIDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(O2)Br)C |
Origin of Product |
United States |
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